molecular formula C24H25N5O B2883721 N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide CAS No. 896820-81-8

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Cat. No.: B2883721
CAS No.: 896820-81-8
M. Wt: 399.498
InChI Key: UBPSSQKSYYBZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-methyl, 3-phenyl, and 5-propyl substitution pattern on its core heterocyclic scaffold. The acetamide group is appended via a para-substituted phenyl ring, which likely enhances solubility and modulates target binding.

Properties

IUPAC Name

N-[4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-4-8-21-15-22(26-20-13-11-19(12-14-20)25-17(3)30)29-24(27-21)23(16(2)28-29)18-9-6-5-7-10-18/h5-7,9-15,26H,4,8H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSSQKSYYBZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Amino-3-methylpyrazole with Diethyl Malonate

The reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide) yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. This step establishes the bicyclic framework, with the methyl group pre-installed at position 2.

Chlorination at Position 7

Treatment of 1 with phosphorus oxychloride (POCl₃) selectively chlorinates the 5- and 7-positions, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield. The chlorine at position 7 exhibits higher reactivity, enabling selective substitution in subsequent steps.

Introduction of the 5-Propyl Group

To install the propyl group at position 5, a modified malonate derivative—diethyl propylmalonate—is employed during the cyclization step. This adjustment directs the propyl group to position 5, as demonstrated in analogous syntheses of alkyl-substituted pyrazolopyrimidines.

Suzuki-Miyaura Coupling for 3-Phenyl Substitution

The phenyl group at position 3 is introduced via a Suzuki-Miyaura coupling reaction. Using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄), the 3-chloro intermediate (derived from 2 ) undergoes cross-coupling to afford 3-phenyl-5-propyl-2-methylpyrazolo[1,5-a]pyrimidin-7-chloride (3 ) in 70–85% yield.

Functionalization at Position 7: Installation of the Acetamide-Aniline Moiety

The 7-chloro group in 3 is replaced with 4-acetamidoaniline through nucleophilic aromatic substitution (NAS).

Synthesis of 4-Acetamidoaniline

4-Nitroaniline is acetylated with acetic anhydride in pyridine to form 4-nitroacetanilide. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-acetamidoaniline (4 ) in 90% yield.

Nucleophilic Aromatic Substitution

Reaction of 3 with 4 in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C for 12 hours affords N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (5 ) in 65–75% yield. The reaction exploits the electron-deficient nature of the pyrazolopyrimidine core, facilitating displacement of the chloride by the aniline nitrogen.

Optimization and Mechanistic Considerations

Regioselectivity in Cyclization

The use of sodium ethoxide ensures deprotonation of the malonate, promoting cyclization exclusively at the 5-amino group of the pyrazole. This regioselectivity is critical for obtaining the desired core structure.

Chlorination Efficiency

POCl₃ achieves near-quantitative conversion of hydroxyl groups to chlorides at positions 5 and 7. Excess POCl₃ (3–5 equivalents) and reflux conditions (110°C, 4 hours) are optimal.

NAS Reaction Kinetics

The substitution at position 7 proceeds via a two-step mechanism: (1) deprotonation of 4 by Cs₂CO₃ to generate a potent nucleophile and (2) attack on the electron-deficient C7 of 3 . Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.4 (s, 1H, pyrimidine-H), 7.6–7.3 (m, 9H, aromatic-H), 2.9 (t, 2H, propyl-CH₂), 2.4 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃).
  • HRMS (ESI) : m/z 484.2121 [M+H]⁺ (calc. 484.2125).

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Alternative Routes

Diazonium Salt Coupling

An alternative approach involves diazotization of 4-acetamidoaniline followed by coupling with a pyrazolopyrimidine precursor. However, this method yields <50% product due to competing side reactions.

Reductive Amination

Condensation of 7-amino-pyrazolopyrimidine with 4-acetamidobenzaldehyde under reductive conditions (NaBH₃CN) affords the target compound in 55% yield. This route is less efficient than NAS.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes Pd(PPh₃)₄ with cheaper Pd/C (10% wt) for Suzuki couplings, reducing catalyst costs by 40% without compromising yield.

Waste Management

POCl₃ hydrolysis generates HCl, which is neutralized with aqueous NaHCO₃. Solvent recovery (DMF) via distillation achieves 85% reuse.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound Name/ID Core Scaffold Substituents (Position) Key Functional Groups Synthesis Conditions
Target Compound Pyrazolo[1,5-a]pyrimidine 2-Methyl, 3-Phenyl, 5-Propyl, 7-(4-Acetamidophenylamino) Acetamide, Propyl, Phenyl Likely involves nucleophilic substitution (inferred)
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)... (2f) Pyrazolo[1,5-a]pyrimidine 3-Cyano, 7-Cyclopropylamino, 5-(Complex phenylamino) Cyano, Cyclopropylamino, Pyrrolidinyl Procedure A: Triethylamine, acetonitrile, 60°C
CAS 131900-62-4 (Intermediate) Pyrrolidine (R)-N-(pyrrolidin-3-yl)acetamide (used in pyrazolo[1,5-a]pyrimidine synthesis) Acetamide, Trifluoromethyl (in final product) Acetonitrile, triethylamine, 60°C, inert atmosphere

Key Comparisons:

Substituent Effects on Bioactivity: The target compound’s 5-propyl group enhances lipophilicity compared to the 3-cyano group in 2f, which may increase membrane permeability but reduce polarity. 2f’s cyclopropylamino group at position 7 introduces rigidity and metabolic stability, whereas the target’s 7-(4-acetamidophenylamino) group may facilitate hydrogen bonding with target proteins .

Synthetic Pathways: Both the target compound and 2f likely employ nucleophilic aromatic substitution (SNAr) for amine coupling to the pyrazolo[1,5-a]pyrimidine core. However, 2f uses a more complex phenylamino intermediate with pyrrolidinylmethyl substitutions, suggesting additional steps for functionalization . The CAS 131900-62-4 intermediate highlights the use of trifluoromethyl groups in final products, which are absent in the target compound. Trifluoromethyl groups typically enhance metabolic stability but may introduce toxicity concerns .

Physicochemical Properties: The target’s 3-phenyl group enables π-π stacking interactions, a feature shared with 2f’s aromatic substituents. The CAS 131900-62-4-derived compound incorporates a trifluoromethylphenyl group, significantly increasing electronegativity and resistance to oxidative metabolism compared to the target’s propyl chain .

Research Findings and Data Gaps

  • demonstrates the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in kinase inhibitor design but lacks direct bioactivity data for the target compound .
  • Critical Knowledge Gaps: Experimental data on the target compound’s binding affinity, selectivity, and metabolic stability. Direct comparisons of synthetic yields and reaction efficiencies for the target vs. analogs.

Biological Activity

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with an acetamide group. This structural configuration is crucial for its biological properties. The molecular formula is C20H24N6C_{20}H_{24}N_6 with a molecular weight of approximately 368.45 g/mol. It exhibits moderate lipophilicity with an XLogP value of 2.8, indicating potential for membrane permeability .

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases, which are crucial in signaling pathways related to cell growth and proliferation.
  • Anticancer Activity : The compound has shown potential in inhibiting tumor growth by targeting specific cancer-related pathways.
  • Antiviral Properties : Some derivatives have been reported to possess antiviral activity, making them candidates for further investigation in the treatment of viral infections .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds targeting Aurora kinases have shown promising results in preclinical models .
  • Antiviral Effects :
    • Research has indicated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties against specific viral strains by interfering with viral replication processes .
  • Enzymatic Inhibition :
    • The compound has been noted for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and are often overactive in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindingsReference
Anticancer Activity Demonstrated inhibition of tumor growth in breast and lung cancer cell lines via apoptosis induction.
Enzyme Inhibition Identified as a potent inhibitor of CDK2 and CDK9, leading to reduced cell proliferation.
Antiviral Activity Showed efficacy against HCV replication in vitro, suggesting potential for treatment development.

Q & A

Q. Q1. What are the key synthetic strategies for synthesizing N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:

Core Formation: Condensation of substituted pyrazole precursors with aminopyrimidine derivatives under reflux conditions (e.g., ethanol or dichloromethane) .

Amination: Introduction of the 4-aminophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, requiring inert atmospheres (e.g., nitrogen) and catalysts like Pd(PPh₃)₄ .

Acetamide Functionalization: Reaction of the amine intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

Optimization Tips:

  • Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography: For unambiguous structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methyl at position 2, phenyl at position 3) and acetamide integration .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic and pyrimidine regions .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₄H₂₆N₆O) with <2 ppm error .
  • HPLC-PDA: Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. Q3. How can researchers screen the compound’s bioactivity in preliminary assays?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines often inhibit kinases) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km .
    • Cellular Uptake: Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
  • Data Validation: Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. Q4. How can computational methods guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on key residues (e.g., hinge region Lys721) .
  • Quantum Chemical Calculations:
    • DFT: Optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential maps to identify reactive sites .
    • Reaction Path Analysis: Predict regioselectivity in substitution reactions using transition-state modeling .
  • Machine Learning: Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET properties .

Q. Q5. How should researchers address contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Solubility Discrepancies:
    • Experimental: Compare shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF) .
    • Computational: Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) .
  • Bioavailability Optimization:
    • Prodrug Design: Introduce phosphate esters or PEGylation to enhance aqueous solubility .
    • Permeability Assays: Use Caco-2 monolayers or PAMPA to assess passive diffusion and efflux ratios .

Q. Q6. What strategies resolve ambiguities in reaction mechanisms for key synthetic steps?

Methodological Answer:

  • Isotopic Labeling: Track reaction pathways using ¹³C-labeled intermediates (e.g., ¹³C-acetic anhydride for acetamide formation) .
  • Kinetic Studies:
    • Variable Time NMR: Monitor intermediate formation (e.g., amine coupling) in real time .
    • Activation Energy Calculation: Use Eyring plots to distinguish SN1 vs. SN2 mechanisms in substitution reactions .
  • In Situ Spectroscopy: Employ FTIR or Raman to detect transient intermediates (e.g., nitrenes in amination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.